molecular formula C15H16N2O5 B14920593 N-(3-carboxypropanoyl)tryptophan

N-(3-carboxypropanoyl)tryptophan

Cat. No.: B14920593
M. Wt: 304.30 g/mol
InChI Key: SIZZGLHHFQZDEC-UHFFFAOYSA-N
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Description

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid typically involves the construction of the indole ring followed by functional group modifications One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield indole-alcohols.

Scientific Research Applications

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various enzymes and receptors, influencing biological processes. For example, it can inhibit certain enzymes by forming stable complexes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anti-cancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

4-{[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of an indole ring with carboxylic acid and amino groups makes it versatile for various applications in scientific research.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H16N2O5/c18-13(5-6-14(19)20)17-12(15(21)22)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,18)(H,19,20)(H,21,22)

InChI Key

SIZZGLHHFQZDEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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